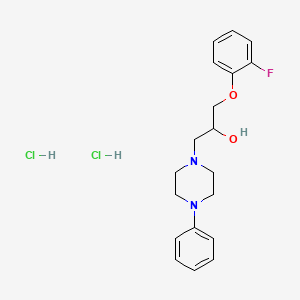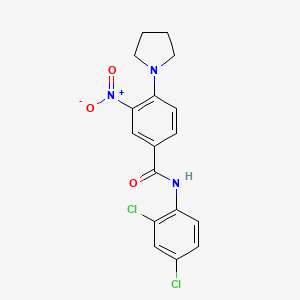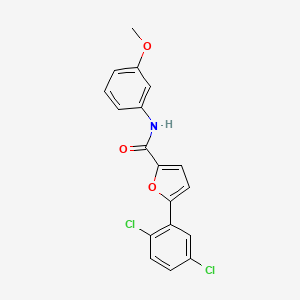
1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
説明
1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as FPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is not fully understood. However, it is believed that 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride also acts as an antagonist of the α1-adrenergic receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in the regulation of mood and anxiety. 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response.
実験室実験の利点と制限
One of the advantages of using 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is that it has been shown to have low toxicity levels in animal models. This makes it a safe compound to use in research studies. However, one limitation is that the exact mechanism of action of 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is not fully understood, which makes it difficult to interpret the results of studies using this compound.
将来の方向性
There are several future directions for the study of 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One area of research is to further investigate its potential therapeutic applications in the treatment of anxiety, depression, and cancer. Another area of research is to gain a better understanding of the mechanism of action of 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, which could lead to the development of more effective drugs. Additionally, future studies could focus on optimizing the synthesis method of 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride to improve its yield and purity.
In conclusion, 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in the treatment of various diseases.
科学的研究の応用
1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been studied for its potential therapeutic applications in various areas such as neurology, psychiatry, and cancer research. 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. 1-(2-fluorophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(2-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2.2ClH/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16;;/h1-9,17,23H,10-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBKGYCEQGTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2F)O)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![12-butyl-9-(butylthio)-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B4081771.png)
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081786.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081794.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081809.png)
![5-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4081816.png)
![N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-propoxybenzamide](/img/structure/B4081832.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4081840.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081848.png)
![2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4081850.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B4081852.png)
![methyl [4-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4081859.png)